(R)-1-Benzylpyrrolidine-2-carboxylic acid

Chiral resolution Enantiomeric purity Asymmetric synthesis

This (R)-enantiomer (CAS 56080-99-0) is a defined chiral proline derivative used as a building block for asymmetric synthesis and peptidomimetics. Its N-benzyl group imparts unique steric properties essential for enantioselectivity. Generic substitution with the (S)-isomer (CAS 31795-93-4) will lead to divergent stereochemical outcomes. Ensure supply chain integrity by specifying correct CAS and stereochemistry.

Molecular Formula C12H15NO2
Molecular Weight 205.257
CAS No. 53912-80-4; 56080-99-0
Cat. No. B2784782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Benzylpyrrolidine-2-carboxylic acid
CAS53912-80-4; 56080-99-0
Molecular FormulaC12H15NO2
Molecular Weight205.257
Structural Identifiers
SMILESC1CC(N(C1)CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)/t11-/m1/s1
InChIKeyXNROFTAJEGCDCT-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-1-Benzylpyrrolidine-2-carboxylic acid (CAS 56080-99-0) Technical Baseline


(R)-1-Benzylpyrrolidine-2-carboxylic acid (CAS 56080-99-0) is a chiral proline derivative characterized by an N-benzyl substituent and a defined (R)-stereochemistry at the 2-position . It is a solid with a predicted boiling point of 343.1±35.0 °C and a predicted density of 1.205±0.06 g/cm³ . The compound is commonly utilized as a chiral building block, ligand precursor, or organocatalyst scaffold in asymmetric synthesis and medicinal chemistry research .

Why (R)-1-Benzylpyrrolidine-2-carboxylic acid Cannot Be Substituted with Generic Proline Derivatives


The (R)-1-Benzylpyrrolidine-2-carboxylic acid (CAS 56080-99-0) possesses a distinct stereochemical identity and functional group profile that differentiates it from its (S)-enantiomer (CAS 31795-93-4) and other N-unsubstituted proline analogs. The N-benzyl group imparts specific steric and electronic properties that influence molecular recognition, catalytic activity, and conformational rigidity in chiral environments . Generic substitution with racemic mixtures or the wrong enantiomer can lead to divergent stereochemical outcomes, loss of enantioselectivity in asymmetric transformations, and altered pharmacokinetic profiles in peptide mimetics [1].

Quantitative Differentiation Evidence for (R)-1-Benzylpyrrolidine-2-carboxylic acid (CAS 56080-99-0)


Optical Rotation: (R)-enantiomer vs. (S)-enantiomer

The (R)-enantiomer (CAS 56080-99-0) exhibits a positive optical rotation, while the (S)-enantiomer (CAS 31795-93-4) exhibits a negative rotation, enabling unambiguous identification and quality control in chiral synthesis [1].

Chiral resolution Enantiomeric purity Asymmetric synthesis

Chiral Auxiliary Performance: Benzylproline vs. Unsubstituted Proline in Ni(II) Complexes

Ni(II) complexes containing a benzylproline moiety as a chiral auxiliary enable alkylation reactions with high thermodynamically controlled diastereoselectivity, a feature not observed with simpler proline auxiliaries lacking the N-benzyl group [1].

Asymmetric α-amino acid synthesis Chiral auxiliary Ni(II) complexes

Thermal Stability: Boiling Point Comparison

The (R)-enantiomer (CAS 56080-99-0) has a predicted boiling point of 343.1±35.0 °C at 760 mmHg . This value is comparable to that reported for the (S)-enantiomer (343.1±35.0 °C predicted) [1], confirming similar thermal stability profiles.

Physical property Thermal stability Handling

pKa Prediction: Acidic Character Relative to Proline

The predicted pKa of (R)-1-Benzylpyrrolidine-2-carboxylic acid is 2.35±0.20 , indicating a slightly more acidic carboxyl group compared to L-proline (pKa ~1.99) due to the electron-donating effect of the N-benzyl substituent.

Acid-base property Reactivity Solubility

Application Scenarios for (R)-1-Benzylpyrrolidine-2-carboxylic acid (CAS 56080-99-0)


Asymmetric Synthesis of α-Amino Acids via Chiral Ni(II) Complexes

The (R)-enantiomer serves as a key precursor for synthesizing chiral tridentate ligands (e.g., (R)-N-benzylproline-derived Schiff bases) that form Ni(II) complexes with glycine [1]. These complexes facilitate alkylation reactions with high diastereoselectivity, enabling access to enantiomerically enriched α-amino acids, which are essential building blocks for pharmaceuticals and agrochemicals [1][2].

Chiral Building Block for Peptidomimetics and Drug Discovery

The N-benzyl-D-proline scaffold introduces conformational constraint and lipophilicity into peptide chains, improving metabolic stability and membrane permeability of peptide-based therapeutics . It is frequently employed in the synthesis of protease inhibitors, GPCR ligands, and other bioactive molecules requiring defined stereochemistry [1].

Organocatalyst Development for Enantioselective Transformations

Derivatives of (R)-1-Benzylpyrrolidine-2-carboxylic acid, such as its esters or amides, are utilized as organocatalysts in asymmetric aldol, Michael, and Mannich reactions [3]. The N-benzyl group modulates steric demand and electronic properties, influencing both reaction rate and enantioselectivity [3].

Synthesis of Optically Pure Pharmaceuticals and Fine Chemicals

The compound is a starting material for preparing enantiomerically pure 3-hydroxypiperidine derivatives, which are structural motifs in numerous natural products and active pharmaceutical ingredients (APIs) . Its use ensures the correct absolute configuration in the final product, critical for biological activity and regulatory compliance.

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